molecular formula C17H12ClN5O2S B8198285 N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide

N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide

Cat. No.: B8198285
M. Wt: 385.8 g/mol
InChI Key: VFNUYVJFDQOTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

FD223 is synthesized through a series of chemical reactions involving indole derivatives. The synthetic route typically includes the following steps:

Industrial production methods for FD223 involve optimizing these synthetic routes to achieve high yield and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

FD223 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

FD223 has a wide range of scientific research applications, including:

Mechanism of Action

FD223 exerts its effects by selectively inhibiting phosphoinositide 3-kinase delta. This inhibition leads to the suppression of the phosphorylation of protein kinase B (p-AKT) at Ser473, which is a key step in the PI3K/AKT signaling pathway. By blocking this pathway, FD223 induces G1 phase cell cycle arrest and promotes apoptosis in acute myeloid leukemia cells . The molecular targets and pathways involved include phosphoinositide 3-kinase delta, protein kinase B, and various downstream signaling molecules .

Properties

IUPAC Name

N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O2S/c18-16-15(23-26(24,25)14-4-2-1-3-5-14)7-12(8-19-16)11-6-13-10-21-22-17(13)20-9-11/h1-10,23H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNUYVJFDQOTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC(=C2)C3=CN=C4C(=C3)C=NN4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide
Reactant of Route 2
N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide
Reactant of Route 5
N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide
Reactant of Route 6
N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide

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